D-sorbose is a naturally occurring rare sugar, a monosaccharide ketohexose isomer of D-fructose. [] It is found in small quantities in nature, with commercial production achieved using microbial enzymes. [] D-sorbose plays a significant role in scientific research due to its unique properties and potential applications in various fields.
D-sorbose is classified under the category of sugars, specifically as a ketohexose. It is commonly derived from the fermentation of D-glucose or D-sorbitol by specific strains of bacteria, notably Gluconobacter oxydans and Pseudomonas species. These microorganisms utilize metabolic pathways to convert carbohydrates into D-sorbose with varying efficiencies depending on the substrate and conditions used in the fermentation process .
D-sorbose can be synthesized through several methods, primarily involving microbial fermentation. The most notable methods include:
The fermentation process typically requires controlled conditions such as temperature, pH, and substrate concentration to optimize yield. For instance, using mutant strains of Gluconobacter oxydans has been shown to enhance productivity significantly by overcoming substrate inhibition .
D-sorbose has the molecular formula and features a ketone group at the second carbon atom in its structure. Its structural representation can be depicted as follows:
This structure indicates that it is an aldohexose with a characteristic ketone functional group.
D-sorbose participates in various chemical reactions typical of monosaccharides, including:
The conversion processes often require specific enzymes (e.g., dehydrogenases) that facilitate these transformations under mild conditions, making them suitable for industrial applications .
The mechanism by which D-sorbose exerts its effects primarily revolves around its role as a precursor in biochemical pathways. For instance, it is involved in the synthesis of vitamin C via a series of enzymatic reactions where it acts as an intermediate substrate.
In the biosynthetic pathway for vitamin C:
Relevant analyses have shown that its solubility and reactivity make it suitable for various applications in food chemistry and pharmaceuticals .
D-sorbose has several scientific uses:
D-Sorbose (C₆H₁₂O₆, IUPAC name: (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one) is a ketohexose monosaccharide classified within the rare sugar family—defined as monosaccharides with limited natural distribution and low abundance in biological systems [6] [9]. Its molecular structure features a ketone group at the C2 position (ketose) and five hydroxyl groups, with chiral centers at C3, C4, and C5 determining its D-configuration. This stereochemistry distinguishes it from the industrially prominent enantiomer L-sorbose, which is integral to vitamin C synthesis [1] [8]. D-Sorbose exhibits approximately 60–75% of the sweetness intensity of sucrose, dependent on concentration, and displays synergistic sweetness enhancement when blended with other sweeteners [7].
Physicochemical properties underpin its industrial behavior:
As a rare sugar, D-sorbose participates in Izumoring—a strategic biocatalytic network enabling interconversion among all hexoses. Its epimerization to D-tagatose is catalyzed by ketose 3-epimerases (KEases), linking it to broader rare sugar production platforms [9].
Property | D-Sorbose | D-Allulose | L-Sorbose |
---|---|---|---|
Chemical Class | Ketohexose | Ketohexose | Ketohexose |
Natural Abundance | Trace | Trace | Low (biosynthetic) |
Sweetness (vs. sucrose) | 60–75% | 70% | Similar to sucrose |
Key Function | Disaccharidase inhibition | Blood glucose modulation | Vitamin C precursor |
Primary Production Route | Microbial epimerization | KEase catalysis | Acetobacter oxidation |
D-Sorbose research originated in late 19th-century investigations into sugar stereochemistry. In 1895, French chemist Gabriel Bertrand observed Acetobacter xylinum (now Komagataeibacter xylinus) oxidizing D-sorbitol to L-sorbose—a process later termed the Bertrand-Hudson reaction [6] [8]. This discovery marked the first documented enzymatic conversion of a sugar alcohol to a ketose, though the D-isomer remained uncharacterized until the mid-20th century. Early nomenclature ("sorbinose") reflected its isolation from Sorbus aucuparia (mountain ash) berries, though only L-sorbose was initially identified in these fruits [7].
The D-sorbose configuration was definitively established in the 1950s using polarimetry and X-ray crystallography, resolving ambiguities in Fischer-Tollens carbohydrate classifications. By the 1970s, catalytic hydrogenation experiments revealed its reduction to D-sorbitol, cementing its structural relationship to the sorbitol-sorbose biochemical axis [8]. A significant research pivot occurred in 2014, when studies demonstrated D-sorbose’s potent inhibition of intestinal disaccharidases—unlocking its potential as a functional sweetener for metabolic health [5].
Year | Milestone | Significance |
---|---|---|
1895 | Bertrand identifies L-sorbose from A. xylinum | First biotransformation of sorbitol to sorbose |
1950s | Configurational assignment of D-sorbose | Stereochemical distinction from L-enantiomer |
1970s | Hydrogenation to D-sorbitol confirmed | Established redox relationship |
2014 | Disaccharidase inhibition demonstrated in rats | Proposed mechanism for glycemic control |
2024 | Bacillus licheniformis whole-cell biocatalysts | High-yield sorbose synthesis (>13 g/L) |
Natural Occurrence
D-Sorbose exists transiently in specific ecological niches but never accumulates substantially. Trace quantities occur in:
Its low natural abundance stems from rapid microbial catabolism. Bacteria expressing sorbitol-6-phosphate dehydrogenase convert it to fructose-6-phosphate, integrating it into glycolysis [7].
Synthetic Production
Industrial-scale D-sorbose relies on biocatalytic and chemoenzymatic routes:
Epimerization of D-Tagatose:Ketose 3-epimerases (KEases) from Pseudomonas cichorii or engineered thermophiles catalyze the C3 epimerization of D-tagatose to D-sorbose. Dorea sp. KEase achieves high activity (803 U/mg) but suffers thermal instability (55% activity loss at 60°C/30 min) [9].
Enzymatic Oxidation of D-Sorbitol:NAD⁺/NADP⁺-dependent D-sorbitol dehydrogenases (SLDHs) oxidize D-sorbitol to D-sorbose. Faunimonas pinastri SLDH (Fpsldh) exhibits a Kₘ of 7.51 mM and optimal activity at pH 8.0–10.0. Whole-cell biocatalysis using Bacillus licheniformis expressing Fpsldh yields 13.19 g/L D-sorbose within 33.6 hours without exogenous cofactors [2].
Chemoenzymatic Synthesis from O-Benzylglucose:A four-step process involving:
Aspect | Natural Occurrence | Synthetic Production |
---|---|---|
Abundance | Trace (µg/kg in fruits) | Industrial scale (tons/year) |
Primary Sources | Sorbus fruits, microbial metabolites | Bioreactors, engineered bacteria |
Key Catalyst | Spontaneous fermentation | SLDH/KEase enzymes, hydrogenolysis |
Yield | Not quantifiable for extraction | Up to 13.19 g/L in 33.6 h (whole-cell) |
Economic Viability | Nonviable for isolation | Cost-effective via optimized fermentation |
Advances in metabolic engineering and enzyme immobilization continue enhancing D-sorbose biosynthesis. For example, KEase thermal stability has been improved through structure-guided mutagenesis, while C. glutamicum chassis strains with deleted cgl0331 (alcohol dehydrogenase) minimize glycerol byproduct formation during fermentation [9] [10]. These innovations position D-sorbose for expanded applications in functional foods and pharmaceuticals.
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